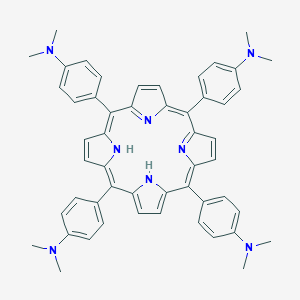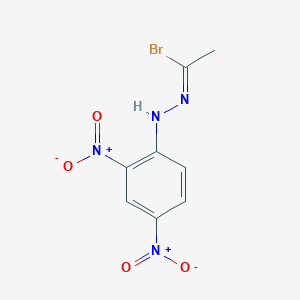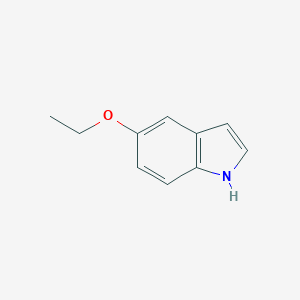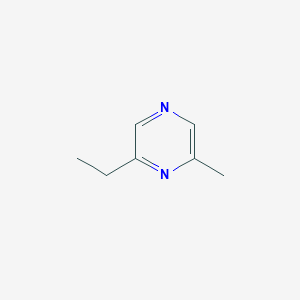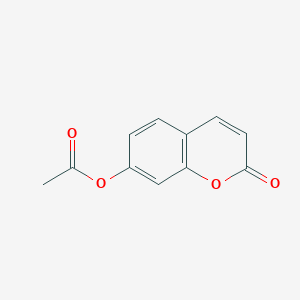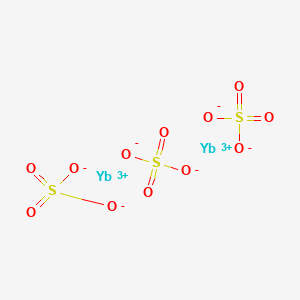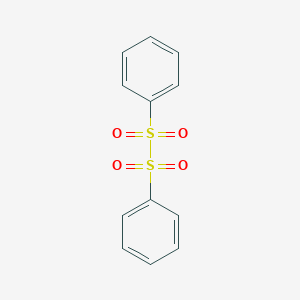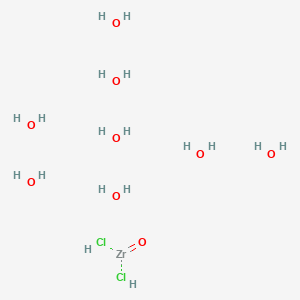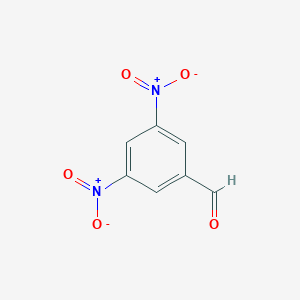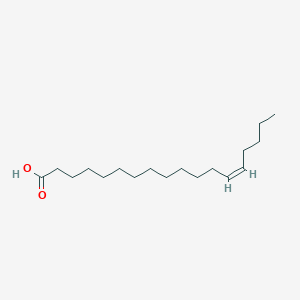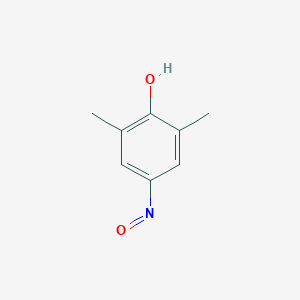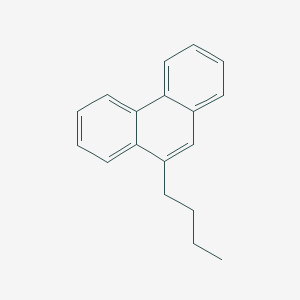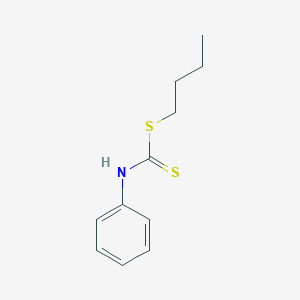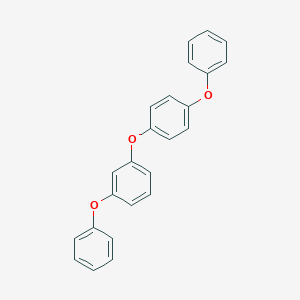
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-, also known as PPPhO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPPhO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 466.59 g/mol. In
Applications De Recherche Scientifique
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a building block for the synthesis of novel organic compounds with unique properties. In materials science, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be incorporated into polymers to enhance their mechanical and thermal properties. In organic chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a ligand in catalytic reactions. In medicinal chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been investigated for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as an anticancer agent is not fully understood. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Effets Biochimiques Et Physiologiques
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been found to have low toxicity in vitro and in vivo. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can cause DNA damage in human lymphocytes at high concentrations. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily stored and transported. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively easy to synthesize, making it accessible to researchers. However, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has limitations in terms of its solubility and reactivity. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is only soluble in organic solvents and can be difficult to handle in aqueous solutions. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively unreactive, which limits its use in certain types of reactions.
Orientations Futures
There are several future directions for research on Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. One area of interest is the development of new synthetic methods for Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- that are more efficient and cost-effective. Another area of interest is the investigation of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a building block for the synthesis of new materials with unique properties is an area of active research.
Méthodes De Synthèse
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be synthesized through a multi-step process involving the reaction of phenoxybenzene with 4-bromoanisole in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromo-1,3-diphenoxybenzene to yield Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. The synthesis of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is relatively complex and requires specialized equipment and expertise.
Propriétés
Numéro CAS |
10469-83-7 |
|---|---|
Nom du produit |
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- |
Formule moléculaire |
C24H18O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-phenoxy-3-(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-8-19(9-4-1)25-21-14-16-22(17-15-21)27-24-13-7-12-23(18-24)26-20-10-5-2-6-11-20/h1-18H |
Clé InChI |
GWXBGFIYQHKUSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Autres numéros CAS |
10469-83-7 |
Synonymes |
1-Phenoxy-3-(4-phenoxyphenoxy)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



